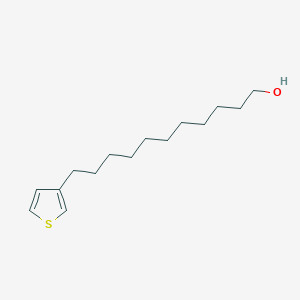![molecular formula C11H14O4S B14279601 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid CAS No. 122718-21-2](/img/structure/B14279601.png)
2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and a sulfanyl group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea, which is then hydrolyzed to produce 4-methoxybenzyl mercaptan. This intermediate is then reacted with 2-bromo-3-hydroxypropanoic acid under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The sulfanyl group can be reduced to a thiol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases depending on the desired substitution.
Major Products:
Oxidation: Formation of 2-oxo-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid.
Reduction: Formation of 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]thiol}propanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid involves its interaction with various molecular targets and pathways. The hydroxy and sulfanyl groups can participate in hydrogen bonding and thiol-disulfide exchange reactions, respectively, which can modulate the activity of enzymes and proteins. The methoxyphenyl group can interact with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Lacks the sulfanyl group, making it less reactive in thiol-disulfide exchange reactions.
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Lacks the sulfanyl group and has a different substitution pattern on the aromatic ring.
2-(4-Methylphenyl)propanoic acid: Lacks both the hydroxy and sulfanyl groups, resulting in different chemical properties and reactivity.
Uniqueness: 2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid is unique due to the presence of both hydroxy and sulfanyl groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
122718-21-2 |
|---|---|
Fórmula molecular |
C11H14O4S |
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
2-hydroxy-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C11H14O4S/c1-15-9-4-2-8(3-5-9)6-16-7-10(12)11(13)14/h2-5,10,12H,6-7H2,1H3,(H,13,14) |
Clave InChI |
KFSAEDJYMJWNLE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CSCC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)

![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)

![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)
![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)

![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)






